REACTION_CXSMILES
|
[K+].[Br-].CO[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[CH:13]1[C:25]2[NH:24][C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[C:17]=2[CH2:16][CH2:15][NH:14]1.[CH3:26][O:27]C1C=C(C2C3NC4C(=CC=CC=4)C=3CCN2)C=CC=1OC.COC1C=C(OC)C=CC=1C1C2NC3C(=CC=CC=3)C=2CCN1>>[CH3:26][O:27][C:10]1[CH:5]=[C:6]([CH:13]2[C:25]3[NH:24][C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[C:17]=3[CH2:16][CH2:15][NH:14]2)[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=1 |f:0.1|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[K+].[Br-]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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COC1=C(C=CC(=C1)OC)C1NCCC=2C3=CC=CC=C3NC12
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Name
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( 21 )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12
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Name
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( 85 )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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( 13 )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
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( 17 )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12
|
Name
|
( 16 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
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( 13 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)C1NCCC=2C3=CC=CC=C3NC12
|
Name
|
( 64 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12
|
Name
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( 38 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
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( 37 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC)C1NCCC=2C3=CC=CC=C3NC12
|
Name
|
( 17 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
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( 30 )
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1NCCC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)C1NCCC=2C3=CC=CC=C3NC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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COC=1C=C(C=C(C1)OC)C1NCCC=2C3=CC=CC=C3NC12
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |